molecular formula C19H20N4O5S2 B2997757 N-(5-(3-methoxyphenyl)-1,3,4-oxadiazol-2-yl)-1-(thiophen-2-ylsulfonyl)piperidine-4-carboxamide CAS No. 941941-64-6

N-(5-(3-methoxyphenyl)-1,3,4-oxadiazol-2-yl)-1-(thiophen-2-ylsulfonyl)piperidine-4-carboxamide

Cat. No. B2997757
CAS RN: 941941-64-6
M. Wt: 448.51
InChI Key: XGTPWZKJKCHURZ-UHFFFAOYSA-N
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Description

N-(5-(3-methoxyphenyl)-1,3,4-oxadiazol-2-yl)-1-(thiophen-2-ylsulfonyl)piperidine-4-carboxamide is a useful research compound. Its molecular formula is C19H20N4O5S2 and its molecular weight is 448.51. The purity is usually 95%.
BenchChem offers high-quality N-(5-(3-methoxyphenyl)-1,3,4-oxadiazol-2-yl)-1-(thiophen-2-ylsulfonyl)piperidine-4-carboxamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-(5-(3-methoxyphenyl)-1,3,4-oxadiazol-2-yl)-1-(thiophen-2-ylsulfonyl)piperidine-4-carboxamide including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

  • Synthesis and Biological Applications :

    • Several studies focus on the synthesis of novel compounds related to this chemical structure, often with an emphasis on their biological activities. For instance, Khalid et al. (2016) synthesized N-substituted derivatives of 2-(5-(1-(phenylsulfonyl)piperidin-4-yl)-1,3,4-oxadiazol-2-ylthio)acetamide, highlighting their moderate to significant antibacterial activity against various Gram-negative and Gram-positive bacteria (Khalid et al., 2016).
  • Antimicrobial and Anticancer Properties :

    • Research by Bektaş et al. (2010) and others have explored the antimicrobial activities of similar compounds, indicating potential in treating bacterial infections (Bektaş et al., 2010).
    • Rehman et al. (2018) synthesized propanamide derivatives bearing 4-piperidinyl-1,3,4-oxadiazole and evaluated them as promising anticancer agents, highlighting the potential of these compounds in cancer treatment (Rehman et al., 2018).
  • Chemical Structure and Interaction Studies :

    • Some studies, such as those by Shim et al. (2002), focus on the molecular interaction of analogs with receptors, providing insights into the chemical structure and its interaction mechanisms with biological systems (Shim et al., 2002).
  • Chemical Synthesis and Characterization :

    • Kumara et al. (2017) conducted studies on the synthesis and characterization of novel compounds, including crystal structure studies and computational calculations, to understand the properties of these molecules (Kumara et al., 2017).
  • Pharmacological Effects and Studies :

    • The pharmacological effects of compounds related to this chemical structure have been studied, including their interactions with receptors and potential therapeutic applications (McCreary et al., 1999).

properties

IUPAC Name

N-[5-(3-methoxyphenyl)-1,3,4-oxadiazol-2-yl]-1-thiophen-2-ylsulfonylpiperidine-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H20N4O5S2/c1-27-15-5-2-4-14(12-15)18-21-22-19(28-18)20-17(24)13-7-9-23(10-8-13)30(25,26)16-6-3-11-29-16/h2-6,11-13H,7-10H2,1H3,(H,20,22,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XGTPWZKJKCHURZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC(=C1)C2=NN=C(O2)NC(=O)C3CCN(CC3)S(=O)(=O)C4=CC=CS4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H20N4O5S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

448.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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